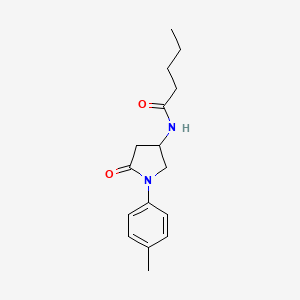

![molecular formula C13H11Cl2NO B2866597 {4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine CAS No. 53397-81-2](/img/structure/B2866597.png)

{4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine

Overview

Description

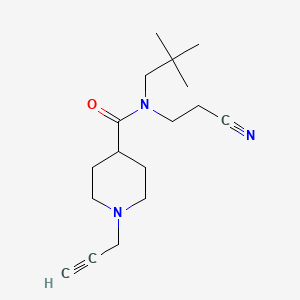

“{4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine” is a chemical compound with the CAS Number: 53397-81-2 . It has a molecular weight of 268.14 . The IUPAC name for this compound is 4-[(2,4-dichlorobenzyl)oxy]aniline .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11Cl2NO/c14-10-2-1-9 (13 (15)7-10)8-17-12-5-3-11 (16)4-6-12/h1-7H,8,16H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Scientific Research Applications

Synthesis and Characterization Applications

Synthetic Model Compounds : Compounds related to "{4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine" have been synthesized as model compounds for studying biochemical processes. For example, a study reported the synthesis of model compounds for the LTQ (lysine tyrosyl quinone) cofactor of lysyl oxidase (LOX), demonstrating applications in understanding enzyme cofactors and redox chemistry (Mure, Wang, & Klinman, 2003).

Molecular Structure and Analysis

X-ray Structural Analysis : Compounds structurally related to "this compound" have been characterized using X-ray diffraction, offering insights into molecular geometry and intermolecular interactions. Such studies are crucial for the design and synthesis of new compounds with specific properties (Hakiri, Ameur, Abid, & Derbel, 2018).

Chemical Reactions and Mechanisms

Electron Transfer and Oxidation Reactions : Research has explored the photochemical behavior and electron-transfer mechanisms of compounds with similar functionalities. These studies highlight the potential of "this compound" in photochemical applications and as a precursor for various organic reactions (Fasani, Fagnoni, Dondi, & Albini, 2006).

Polymer Science and Materials Chemistry

Aromatic Poly(Amine-Imide)s Synthesis : Compounds containing amine and aromatic functionalities serve as monomers for synthesizing novel polymers with unique thermal, photophysical, and electrochemical properties. This application suggests potential uses of "this compound" in materials science, particularly in the development of new polymers (Cheng, Hsiao, Su, & Liou, 2005).

Advanced Materials and Optical Storage

Optical Storage Materials : Studies on azo polymers and their optical storage applications highlight the relevance of aromatic compounds with specific functional groups in developing materials for reversible optical data storage. This underscores the potential role of "this compound" in the field of advanced materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Safety and Hazards

Properties

IUPAC Name |

4-[(2,4-dichlorophenyl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c14-10-2-1-9(13(15)7-10)8-17-12-5-3-11(16)4-6-12/h1-7H,8,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFQDYIICCKGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

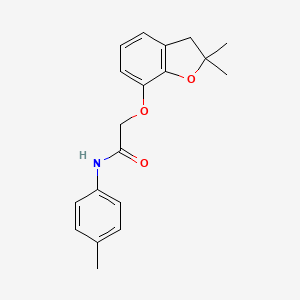

![1-(2-Fluorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea](/img/structure/B2866516.png)

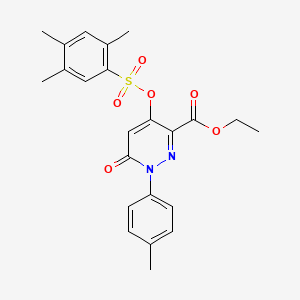

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866517.png)

![N-benzyl-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2866518.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2866522.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2866524.png)

![2-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B2866530.png)

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2866533.png)